1-苯乙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

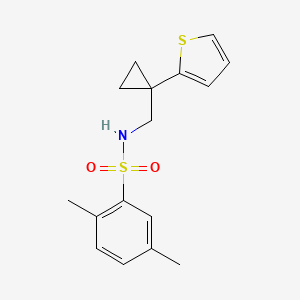

1-Phenylethane-1-sulfonamide is an organosulfur compound with the CAS Number: 502635-04-3 . It is a powder with a molecular weight of 185.25 . The IUPAC name for this compound is 1-phenylethanesulfonamide .

Molecular Structure Analysis

The InChI code for 1-Phenylethane-1-sulfonamide is 1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11) . This indicates that the compound has a tetrahedral sulfur center with four different groups attached .Chemical Reactions Analysis

While specific chemical reactions involving 1-Phenylethane-1-sulfonamide are not available, sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents .Physical And Chemical Properties Analysis

1-Phenylethane-1-sulfonamide is a powder with a melting point of 105-107 degrees Celsius .科学研究应用

离子交换膜

用氯磺酸磺化的聚(1,4-苯撑硫醚)已被用于制造在燃料电池中具有有用特性的膜。这些膜在氧化环境中表现出稳定性、良好的离子电导率和对甲醇的低渗透性,使其成为 H2/O2 和直接甲醇燃料电池中 Nafion 膜的潜在替代品 (Schauer 和 Brožová,2005).

酶抑制和抗氧化活性

由苯磺酰氯合成的磺酰胺在酶抑制和抗氧化活性方面显示出潜力。这些化合物,特别是 2-(4-乙酰氨基苯磺酰胺)-3-苯基丙酸,对乙酰胆碱酯酶和丁酰胆碱酯酶等酶表现出显着的抑制作用,表明具有潜在的药用价值 (Danish 等,2021).

金属离子萃取

衍生自苯乙烷磺酰胺的某些二磺酰胺配体在从水中萃取 Pb(II) 方面是有效的。这些配体与 2,2'-联吡啶结合,通过离子交换机制表现出有效的萃取,这在环境净化应用中可能有用 (Kavallieratos 等,2005).

DNA 和蛋白质结合

喹啉磺酰胺衍生物的铜(II)配合物因其核酸酶活性和与牛血清白蛋白等 DNA 和蛋白质的结合而受到研究。这项研究提供了对这些配合物潜在生物医学应用的见解 (Pascual-Álvarez 等,2016).

不对称还原催化

由氨基酸合成的的手性磺酰胺醇已被用作将苯乙酮不对称还原为 1-苯乙醇的催化剂,突出了它们在为药物生产手性化合物的潜力 (顾亚静,2007).

抗癌应用

磺酰胺衍生物,如 2-(苯磺酰基)-2H-1,2,3-三唑,已被合成并评估其体外抗癌活性。这些化合物对各种癌细胞系表现出中等的活性,表明其作为癌症治疗剂的潜力 (Salinas-Torres 等,2022).

胆碱酯酶抑制

2-氨基-1苯乙烷的 N-取代磺酰胺衍生物已被评估其作为阿尔茨海默病潜在候选药物的酶抑制活性,显示出对胆碱酯酶的有效性 (Abbasi 等,2014).

作用机制

Target of Action

1-Phenylethane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

Sulfonamides, including 1-Phenylethane-1-sulfonamide, are competitive inhibitors and structural analogues of PABA in the synthesis of folic acid . They interfere with the bacterial synthesis of folic acid by preventing the incorporation of PABA, which is essential for the synthesis of folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 1-Phenylethane-1-sulfonamide is the bacterial synthesis of folic acid . By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines and thus DNA .

Pharmacokinetics

Sulfonamides in general are known for their good absorption and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of 1-Phenylethane-1-sulfonamide is the inhibition of bacterial growth . By interfering with the synthesis of folic acid, an essential component for bacterial growth, it effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenylethane-1-sulfonamide. For instance, the presence of sulfonamides in the environment can lead to the development of resistant bacterial strains . Moreover, environmental concentrations of sulfonamides can alter bacterial structure and induce deformities in certain organisms .

安全和危害

属性

IUPAC Name |

1-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSQEKCXVRMSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502635-04-3 |

Source

|

| Record name | 1-phenylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B2874617.png)

![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide](/img/structure/B2874619.png)